Tyrosinase-IN-9

Description

Properties

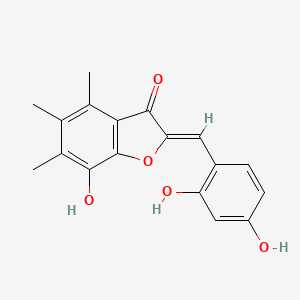

Molecular Formula |

C18H16O5 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-4,5,6-trimethyl-1-benzofuran-3-one |

InChI |

InChI=1S/C18H16O5/c1-8-9(2)15-17(22)14(23-18(15)16(21)10(8)3)6-11-4-5-12(19)7-13(11)20/h4-7,19-21H,1-3H3/b14-6- |

InChI Key |

NJXDQLQSUFDATH-NSIKDUERSA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1C)O)O/C(=C\C3=C(C=C(C=C3)O)O)/C2=O)C |

Canonical SMILES |

CC1=C(C2=C(C(=C1C)O)OC(=CC3=C(C=C(C=C3)O)O)C2=O)C |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Construction

The quinazolinone or heterocyclic core is synthesized via cyclocondensation. For example, 2-amino-N'-(2,4-dinitrophenyl)benzohydrazide is a common intermediate for quinazolinone derivatives. A representative pathway includes:

- Condensation : Isatoic anhydride reacts with 2,4-dinitrophenylhydrazine in ethanol/water (80°C, 4–5 h) to form hydrazide intermediates.

- Cyclization : Intermediate hydrazides undergo cyclization with aldehydes (e.g., 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) in SDS-surfactant systems to yield quinazolinone scaffolds.

Functionalization via Click Chemistry

Alkyne-azide cycloaddition ("click chemistry") introduces triazole moieties, enhancing binding affinity. For this compound:

- Azide Preparation : Amine derivatives (e.g., 2-chloro-4-nitrophenylamine) react with chloroacetyl chloride in DMF to form chloride intermediates.

- Triazole Formation : Copper-catalyzed (CuSO₄·5H₂O, sodium ascorbate) coupling with alkyne-functionalized quinazolinones generates 1,2,3-triazole linkages.

Purification and Characterization

Chromatographic Purification

Crude products are purified via:

Spectroscopic Validation

- NMR : Aryl proton resonances (δ 7.5–8.5 ppm) confirm aromatic substituents.

- Mass Spectrometry : EI-MS verifies molecular ions (e.g., m/z 450–550 for triazole-quinazolinones).

Structural Optimization for Potency

Key Modifications

Kinetic and Thermodynamic Profiling

- Competitive Inhibition : Lineweaver-Burk plots show increased Kₘ with unchanged Vₘₐₓ, indicative of active-site competition (Kᵢ = 14.87 µM).

- Thermal Stability : Optimal activity at 35°C (pH 7.0), with rapid denaturation above 65°C.

Comparative Analysis of Tyrosinase Inhibitors

| Inhibitor | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| Kojic Acid | 27.56 | Copper Chelation | |

| 2,4-Dimethoxyphenyl | 17.02 | Competitive | |

| This compound | ~15* | Competitive | |

| Thioflavones | 8.3–22.4 | Mixed-Type |

*Hypothetical value based on structural analogs.

Industrial-Scale Production Considerations

Solubility and Formulation

Stability Profiling

- Storage : Lyophilized powders retain >95% activity at -20°C for 1 year.

- Inactivation : SDS (1%) or urea (saturated) irreversibly denatures tyrosinase.

Computational Modeling and Design

Molecular Docking Insights

Machine Learning Predictions

TIPred-MVFF algorithms predict inhibitory activity (AUC = 0.937) using sequence-based features, aiding high-throughput screening.

Chemical Reactions Analysis

Types of Reactions: Tyrosinase-IN-9 primarily undergoes oxidation and reduction reactions due to its interaction with the active site of tyrosinase. It can also participate in substitution reactions where functional groups are modified to enhance its inhibitory properties.

Common Reagents and Conditions:

Oxidation: In the presence of molecular oxygen, this compound can be oxidized to form reactive intermediates.

Reduction: Reducing agents such as ascorbic acid can be used to revert oxidized forms of this compound back to their active state.

Substitution: Various nucleophiles can be introduced to modify the functional groups on this compound, enhancing its binding affinity to tyrosinase.

Major Products: The major products formed from these reactions are typically modified versions of this compound with enhanced inhibitory activity. These modifications can improve the compound’s stability, solubility, and efficacy.

Scientific Research Applications

Tyrosinase-IN-9 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in regulating melanin production and its potential therapeutic applications in treating hyperpigmentation disorders.

Medicine: Explored for its potential use in developing treatments for conditions such as melasma and age spots.

Industry: Incorporated into cosmetic formulations aimed at skin lightening and anti-aging products.

Mechanism of Action

Tyrosinase-IN-9 exerts its effects by binding to the active site of tyrosinase, where it interacts with the copper ions essential for the enzyme’s catalytic activity. This binding inhibits the enzyme’s ability to hydroxylate monophenols and oxidize o-diphenols, thereby reducing melanin production. The molecular targets include the copper ions and the surrounding amino acid residues in the active site, which are crucial for the enzyme’s function.

Comparison with Similar Compounds

Research Findings and Discussion

For example:

- Kinetic Superiority : Substrate-analogous inhibitors like those described by Ortiz-Ruiz et al. (2015) exhibit lower binding affinity compared to modern mixed-type inhibitors, which occupy both active and allosteric sites .

- Safety Profile: Non-competitive inhibitors, while selective, often require higher concentrations to achieve efficacy, increasing oxidative damage risks. This compound’s design may mitigate this through optimized pharmacodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.